molecular formula C18H16N2O3 B2741029 3-[(acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one CAS No. 303149-42-0

3-[(acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B2741029
CAS No.: 303149-42-0
M. Wt: 308.337
InChI Key: SWKZFINUZGPOKH-ZPHPHTNESA-N
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Description

3-[(Acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-[(acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific reaction conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed to achieve good yields . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis efficiently.

Chemical Reactions Analysis

3-[(Acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can lead to the inhibition or activation of specific enzymes or receptors, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

3-[(Acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12-7-9-14(10-8-12)11-20-16-6-4-3-5-15(16)17(18(20)22)19-23-13(2)21/h3-10H,11H2,1-2H3/b19-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKZFINUZGPOKH-ZPHPHTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NOC(=O)C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=N/OC(=O)C)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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